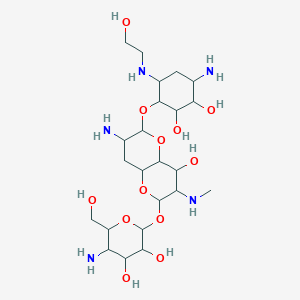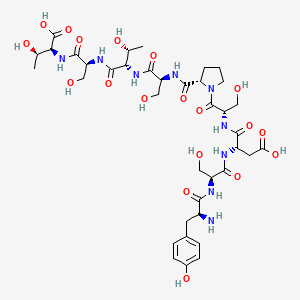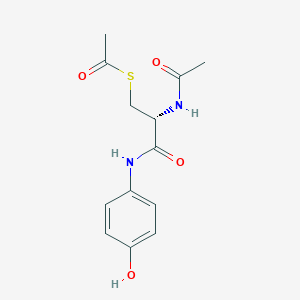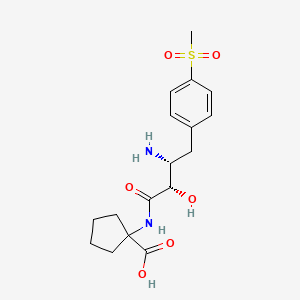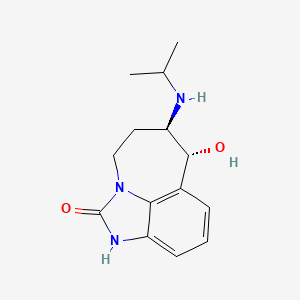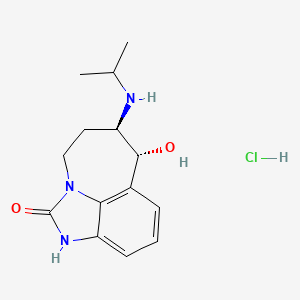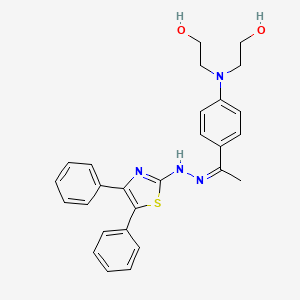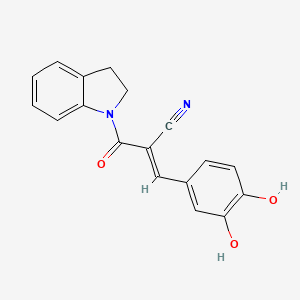
(E)-2-(2,3-dihydroindole-1-carbonyl)-3-(3,4-dihydroxyphenyl)prop-2-enenitrile
Overview
Description
It has shown significant anticancer activity by inhibiting these receptors with IC50 values of 4.9 μM and 2.1 μM, respectively . The compound is widely used in scientific research due to its ability to modulate signaling pathways involved in cell growth and differentiation.
Mechanism of Action
Target of Action
Tyrphostin AG 528 is a potent inhibitor of epidermal growth factor receptors (EGFR) and ErbB2/HER2 . These receptors are proteins located on the surface of cells and are involved in signal transduction, leading to cell growth and differentiation. In addition, Tyrphostin AG 528 has been identified as an inhibitor of the Mycobacterium tuberculosis Pup Proteasome System , specifically inhibiting Dop, the Mtb depupylating protease .
Mode of Action
Tyrphostin AG 528 interacts with its targets (EGFR, ErbB2/HER2, and Dop) by binding to them, thereby inhibiting their activity . This interaction is fast-reversible and non-ATP competitive . The inhibition of these targets leads to changes in the cellular processes they control, such as cell growth and differentiation (in the case of EGFR and ErbB2/HER2) and protein degradation (in the case of Dop).
Biochemical Pathways
The inhibition of EGFR and ErbB2/HER2 by Tyrphostin AG 528 affects the signal transduction pathways these receptors are involved in, leading to a decrease in cell growth and differentiation . On the other hand, the inhibition of Dop disrupts the Pup Proteasome System, affecting protein degradation in Mycobacterium tuberculosis .
Result of Action
The inhibition of EGFR and ErbB2/HER2 by Tyrphostin AG 528 can lead to a decrease in cell growth and differentiation, which is why it exhibits anticancer activity . The inhibition of Dop in the Pup Proteasome System disrupts protein degradation in Mycobacterium tuberculosis, which could potentially be leveraged for the development of new drugs to treat tuberculosis .
Biochemical Analysis
Biochemical Properties
Tyrphostin AG 528 is known to interact with epidermal growth factor receptors (EGFR) and ErbB2/HER2, acting as an inhibitor . It exhibits IC50 values of 4.9 μM for EGFR and 2.1 μM for ErbB2 . These interactions play a crucial role in the biochemical reactions involving Tyrphostin AG 528.
Cellular Effects
Tyrphostin AG 528 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its inhibitory action on EGFR and ErbB2 can lead to the suppression of certain cellular processes, contributing to its anticancer properties .
Molecular Mechanism
The molecular mechanism of Tyrphostin AG 528 involves its binding interactions with biomolecules, particularly EGFR and ErbB2 . It acts as an inhibitor for these protein tyrosine kinases, leading to changes in gene expression and cellular functions .
Dosage Effects in Animal Models
The effects of Tyrphostin AG 528 can vary with different dosages in animal models
Metabolic Pathways
It is known to interact with EGFR and ErbB2 , but the specific enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, need further exploration.
Transport and Distribution
The transport and distribution of Tyrphostin AG 528 within cells and tissues are complex processes that involve various factors. While it is known that Tyrphostin AG 528 interacts with EGFR and ErbB2
Preparation Methods
The synthesis of Tyrphostin AG 528 involves several steps:
Chemical Reactions Analysis
Tyrphostin AG 528 undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine, altering the compound’s biological activity.
Substitution: Substitution reactions, particularly on the aromatic ring, can introduce different functional groups, potentially modifying its inhibitory properties.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted derivatives that can be further studied for their biological activities.
Scientific Research Applications
Tyrphostin AG 528 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of protein tyrosine kinases.
Biology: The compound is employed in cell biology to investigate signaling pathways involved in cell proliferation and differentiation.
Medicine: Tyrphostin AG 528 is studied for its potential therapeutic applications in cancer treatment due to its ability to inhibit EGFR and ErbB2/HER2.
Comparison with Similar Compounds
Tyrphostin AG 528 is compared with other similar compounds such as:
Tyrphostin AG 555: Another potent inhibitor of EGFR with similar anticancer properties.
Tyrphostin AG 538: Known for its inhibition of the Mycobacterium tuberculosis Pup proteasome system.
Tyrphostin AG 82: Used in high-throughput assays for lipid kinase inhibition.
Tyrphostin AG 528 stands out due to its specific inhibition of both EGFR and ErbB2/HER2, making it a valuable compound for studying these pathways and developing targeted cancer therapies .
Properties
IUPAC Name |
(E)-2-(2,3-dihydroindole-1-carbonyl)-3-(3,4-dihydroxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c19-11-14(9-12-5-6-16(21)17(22)10-12)18(23)20-8-7-13-3-1-2-4-15(13)20/h1-6,9-10,21-22H,7-8H2/b14-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKCTDWWIWGLHW-NTEUORMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C(=CC3=CC(=C(C=C3)O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C2=CC=CC=C21)C(=O)/C(=C/C3=CC(=C(C=C3)O)O)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133550-49-9 | |
| Record name | Tyrphostin AG528 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


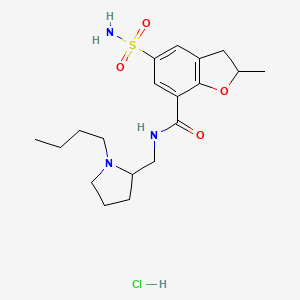
![4-(5-Methyl-1,3,4,9b-tetrahydro-2h-indeno[1,2-c]pyridin-2-yl)butan-2-one](/img/structure/B1683613.png)


